molecular formula C21H37BO2S B12616372 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 919079-93-9

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12616372
CAS No.: 919079-93-9
M. Wt: 364.4 g/mol
InChI Key: UWKJYNVERFNYED-UHFFFAOYSA-N
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Description

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a thiophene ring substituted with a dodecyl group and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the Stille coupling reaction. This reaction is carried out by reacting 4-dodecylthiophen-2-yltrimethylstannane with a suitable boronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, in a solvent like benzene at room temperature . The reaction proceeds smoothly and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the dioxaborinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene or dioxaborinane derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in organic electronics involves its ability to facilitate charge transport. The compound’s structure allows for efficient π-π stacking interactions, which enhance charge mobility. Additionally, the dioxaborinane ring can interact with other molecular components, stabilizing the overall structure and improving device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a thiophene ring with a dodecyl group and a dioxaborinane ring. This structure provides a balance of solubility, electronic properties, and stability, making it particularly suitable for applications in organic electronics.

Properties

CAS No.

919079-93-9

Molecular Formula

C21H37BO2S

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-dodecylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C21H37BO2S/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-20(25-16-19)22-23-17-21(2,3)18-24-22/h15-16H,4-14,17-18H2,1-3H3

InChI Key

UWKJYNVERFNYED-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCCCCCC

Origin of Product

United States

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